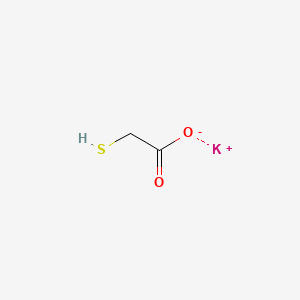

Potassium thioglycolate

Übersicht

Beschreibung

Potassium thioglycolate is a chemical compound with the formula HSCH₂CO₂K. It is a salt derived from thioglycolic acid and potassium hydroxide. This compound is widely used in the cosmetic industry, particularly in hair removal products and hair perming solutions, due to its ability to break disulfide bonds in keratin.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Potassium thioglycolate is typically synthesized by neutralizing thioglycolic acid with potassium hydroxide. The reaction is as follows:

HSCH2COOH+KOH→HSCH2CO2K+H2O

This reaction is carried out in an aqueous medium, and the resulting solution is then concentrated to obtain the desired product.

Industrial Production Methods: In industrial settings, the production of this compound involves the large-scale neutralization of thioglycolic acid with potassium hydroxide. The process is optimized to ensure high yield and purity. The reaction is conducted in stainless steel reactors to prevent contamination and ensure safety.

Types of Reactions:

Oxidation: this compound can undergo oxidation to form dithiodiglycolic acid.

Reduction: It can reduce disulfide bonds in proteins, which is the basis for its use in hair removal and perming products.

Substitution: The thiol group in this compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reactions: Alkyl halides, under basic conditions.

Major Products Formed:

Oxidation: Dithiodiglycolic acid.

Reduction: Cleaved disulfide bonds in proteins.

Substitution: Thioethers and other sulfur-containing compounds.

Wissenschaftliche Forschungsanwendungen

Cosmetic Applications

Hair Treatments

- Depilatory Agent : Potassium thioglycolate is a primary ingredient in depilatory creams used for hair removal. It works by breaking down the protein structure of hair, allowing for easy removal .

- Permanent Waving and Straightening : It is a key component in hair perming solutions, where it alters the disulfide bonds in hair, enabling the creation of curls or straightening effects. This application has been utilized for decades in salons worldwide .

Skin Treatments

- Chemical Peels : Research indicates that this compound can be used in chemical peels, particularly for treating hyperpigmentation and skin texture issues. A study demonstrated its effectiveness in reducing under-eye circles through serial applications of a 10% thioglycolic acid solution .

| Application Type | Product Type | Concentration Used | Effectiveness |

|---|---|---|---|

| Hair Removal | Depilatory Creams | N/A | Effective in breaking down hair proteins |

| Hair Perming | Permanent Wave Solutions | Varies | Alters disulfide bonds for curls/straightening |

| Skin Treatment | Chemical Peels | 10% | Reduces hyperpigmentation and improves skin texture |

Industrial Applications

Reducing Agent

this compound serves as a highly effective reducing agent in various chemical reactions. Its ability to donate electrons makes it valuable in processes requiring reduction .

Copper-Sulfur Inhibitor

In the mining industry, particularly during molybdenum beneficiation, this compound is employed as a copper-sulfur inhibitor. This application helps in the selective extraction of molybdenum from ores while minimizing copper contamination .

Scientific Research Applications

This compound is utilized in laboratory settings for various purposes:

- Biochemical Studies : It is often used to study protein interactions and modifications due to its ability to reduce disulfide bonds.

- Chemical Synthesis : Researchers employ it as an intermediate in synthesizing other compounds, taking advantage of its reducing properties.

Case Studies

- Hair Treatment Efficacy : A clinical study evaluated the effectiveness of this compound-based treatments on different hair types. Results showed significant satisfaction among users regarding curl retention and overall hair health post-treatment.

- Hyperpigmentation Treatment : In a pilot study involving patients with periorbicular hyperpigmentation, participants reported noticeable improvements after receiving treatments with thioglycolic acid solutions, demonstrating its potential as a safe and effective topical agent .

Wirkmechanismus

Potassium thioglycolate exerts its effects by breaking disulfide bonds in keratin, the protein that makes up hair and nails. The thiol group in this compound attacks the disulfide bonds, reducing them to free thiol groups. This process weakens the keratin structure, allowing for hair removal or reshaping in perming treatments.

Vergleich Mit ähnlichen Verbindungen

- Sodium thioglycolate

- Calcium thioglycolate

- Ammonium thioglycolate

Comparison:

- Potassium thioglycolate is preferred in formulations where a milder pH is desired compared to sodium thioglycolate.

- Calcium thioglycolate is often used in depilatory creams due to its gentle action on the skin.

- Ammonium thioglycolate is commonly used in hair perming solutions for its effective breaking of disulfide bonds.

This compound stands out due to its balanced reactivity and compatibility with various formulations, making it a versatile choice in both cosmetic and industrial applications.

Biologische Aktivität

Potassium thioglycolate (PTG) is a salt derived from thioglycolic acid, widely used in cosmetic formulations, particularly in hair treatments and depilatories. Its biological activity encompasses a range of effects on living organisms, including dermal toxicity, systemic absorption, and potential mutagenicity. This article synthesizes research findings and case studies to provide a comprehensive overview of PTG's biological activity.

This compound acts as a reducing agent, breaking disulfide bonds in keratin, which allows for the alteration of hair structure. This property is essential in hair perming and straightening processes. The compound is known for its ability to penetrate skin and hair follicles, leading to both therapeutic and adverse effects.

Acute Toxicity

The acute toxicity of PTG has been assessed in various animal models. The LD50 values indicate the dose at which 50% of the test subjects succumb to exposure:

| Substance | Species | LD50 (mg/kg) | Effects Observed |

|---|---|---|---|

| This compound | Rat (Sprague-Dawley) | >2000 | Moderate skin irritation |

| Sodium thioglycolate | Rat (Wistar) | 50-200 | Decreased respiration rate, skin irritation |

| Ammonium thioglycolate | Rat (Wistar) | 50-200 | GI tract irritation, lung emphysema |

Studies have shown that dermal exposure can lead to significant irritation at the site of application, with symptoms including piloerection, lethargy, and prostration noted in treated rats .

Chronic Effects

Chronic exposure studies have indicated that repeated application of PTG can lead to non-neoplastic lesions at the application site. In a three-month study involving dermal administration in rats, minimal to mild epidermal hyperplasia was observed . Additionally, systemic absorption has been documented, leading to potential liver and kidney weight increases .

Human Exposure Incidents

Several case studies highlight the risks associated with PTG exposure:

- Case Study 1 : A reported incident involved a patient who suffered second-degree burns after PTG splashed onto their skin during a cosmetic procedure. The recovery process included prolonged healing time for skin and corneal damage .

- Case Study 2 : An occupational exposure case among hairdressers revealed symptoms consistent with systemic toxicity from repeated PTG use. Clinicians noted neurotoxic effects impacting the vestibuloocular reflex system .

Regulatory Considerations

The safety profile of this compound has prompted regulatory scrutiny. In the United States, cosmetic products containing PTG are subject to FDA oversight; however, the agency has limited authority over ingredient safety assessments compared to pharmaceuticals . The European Union has classified thioglycolic acid and its salts as potentially hazardous due to their irritant properties and systemic effects upon dermal contact .

Analyse Chemischer Reaktionen

Reduction of Disulfide Bonds in Keratin

The primary application of potassium thioglycolate is the cleavage of disulfide (S–S) bonds in keratin, a structural protein in hair. This reaction forms the basis of hair depilatories and permanent hair-waving solutions.

Mechanism :

-

Under alkaline conditions (pH 9–12.5), this compound dissociates into the thiolate ion (⁻SCH₂COO⁻), a potent nucleophile .

-

The thiolate attacks sulfur atoms in cystine (disulfide-linked amino acids), breaking the S–S bonds and forming cysteine residues with sulfhydryl (-SH) groups :

-

The reaction is facilitated by hydroxide ions (KOH or Ca(OH)₂), which maintain the alkaline pH required for thioglycolate activation .

Equilibrium Dynamics :

| Parameter | Value/Description | Source |

|---|---|---|

| Optimal pH range | 9.0–12.5 | |

| pKa of thioglycolic acid | 3.83 (first ionization), 9.3 (second) | |

| Role of KOH | Shifts equilibrium to thiolate form |

Oxidation to Dithiodiglycolate

This compound acts as a reducing agent, readily oxidizing in the presence of oxygen or oxidizing agents:

Reaction :

-

The product, dithiodiglycolic acid, is a disulfide with limited depilatory activity .

-

Oxidation is accelerated in alkaline environments and by metal ions (e.g., Fe³⁺) .

Stability Considerations :

-

Commercial formulations often include antioxidants (e.g., ascorbic acid) to inhibit oxidation .

-

Aqueous solutions degrade over time, losing 17.2% potency after 7 months at 40°C .

Coordination with Metal Ions

The thiolate ion forms stable complexes with transition metals, enabling analytical and industrial applications:

Example Reactions :

| Metal Ion | Complex Formed | Application | Source |

|---|---|---|---|

| Fe³⁺ | [Fe(SCH₂COO)₆]³⁻ | Colorimetric detection of iron | |

| Mo⁶⁺ | [MoO₂(SCH₂COO)₂]²⁻ | Catalysis in organic synthesis | |

| Ag⁺ | AgSCH₂COO⁻ | Nanoparticle synthesis |

Key Properties :

-

Complexation is pH-dependent, requiring deprotonation of the thiol group .

-

Stability constants (log K) range from 10.5 (Cu²⁺) to 15.2 (Hg²⁺) .

Acid-Base Reactions

The compound undergoes pH-dependent ionization, influencing its reactivity:

Implications :

-

At pH > 9.3, the dianion (⁻SCH₂COO⁻) dominates, enhancing nucleophilicity .

-

Acidic conditions (pH < 3.83) favor the protonated form, reducing reactivity .

Side Reactions in Formulations

In depilatory products, competing reactions can reduce efficacy:

-

Dithioglycolate Formation : Oxidation intermediates may cross-link hair proteins, causing brittleness .

Toxicological Reactions

Prolonged exposure to this compound can induce adverse effects:

Eigenschaften

IUPAC Name |

potassium;2-sulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2S.K/c3-2(4)1-5;/h5H,1H2,(H,3,4);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYTYHTSMCRDHIM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])S.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3KO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68-11-1 (Parent) | |

| Record name | Potassium thioglycolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034452512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30885589 | |

| Record name | Acetic acid, 2-mercapto-, potassium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30885589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34452-51-2 | |

| Record name | Potassium thioglycolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034452512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-mercapto-, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, 2-mercapto-, potassium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30885589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium mercaptoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.293 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM THIOGLYCOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XP5WZO5W6H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Potassium thioglycolate work as a depilatory agent?

A: this compound disrupts disulfide bonds in keratin, a protein that provides structural integrity to hair. [, , , ] This weakening allows for easy removal of hair from the skin surface. [, , ]

Q2: Are there any structural differences in hair that affect this compound's efficacy?

A: Research suggests that this compound might act differently on hair depending on its melanin content. Studies on bovine hair revealed that white hair showed significantly higher susceptibility to solubilization by this compound compared to black or brown hair. [] This difference hints at potential variations in keratin structure or composition across hair types.

Q3: Beyond depilatory use, are there other applications for this compound?

A: Yes, research highlights its potential in processing tannery hair waste. [] this compound pretreatment, especially combined with Sodium hydroxide, significantly enhances the enzymatic digestibility of bovine hair, offering a potential solution for sustainable waste management in the leather industry. []

Q4: What safety concerns are associated with this compound use in depilatory products?

A: While generally considered safe for topical use, this compound can cause irritant contact dermatitis in some individuals. [, ] A case study reported an instance of nummular eczema following the use of a this compound-based depilatory cream. [] Another study highlighted a case of irritant nail dermatitis with koilonychia linked to a chemical depilatory product. [] These cases underscore the importance of performing sensitivity tests before product use and highlight the potential for adverse reactions even with appropriate application.

Q5: Are there any novel applications being explored for this compound in medical settings?

A: Research suggests potential use for this compound in a unique medical application. One study describes using a hair removal cream containing this compound to manage excessive hair growth in the ear canal, facilitating hearing aid fitting. [] This approach, while requiring further investigation, presents a novel solution for a specific clinical challenge.

Q6: What insights have advanced microscopy techniques provided into the action of this compound on hair?

A: Advanced light microscopy techniques revealed that this compound induces significant swelling and expansion of the hair shaft. [] This effect is amplified by Guanidine carbonate, a common ingredient in depilatory formulations. [] Furthermore, these chemicals can create fissures that penetrate the hair cuticle and reach the cortex, further contributing to hair weakening and breakdown. []

Q7: Has research explored the impact of this compound on skin cells at a cellular level?

A: Yes, studies have investigated the effects of this compound on skin cells like HaCaT cells (keratinocytes) and HEKn cells (epidermal cells) using 3D epidermal models. [] While the research indicated that this compound, especially combined with Guanidine carbonate, negatively impacted HaCaT cell viability and damaged isolated cornified envelopes, the viability and structural integrity of living cells within a 3D epidermal model remained intact. [] These findings suggest that the stratum corneum provides a protective barrier against these chemicals, potentially explaining the generally low incidence of severe skin reactions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.